4-[(Benzylamino)methyl]phenol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
52447-51-5 |
|---|---|
Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
4-[(benzylamino)methyl]phenol |
InChI |
InChI=1S/C14H15NO/c16-14-8-6-13(7-9-14)11-15-10-12-4-2-1-3-5-12/h1-9,15-16H,10-11H2 |
InChI Key |
ZLIFATMWYPDEBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC=C(C=C2)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Insights for 4 Benzylamino Methyl Phenol
Direct Synthesis of 4-[(Benzylamino)methyl]phenol
The direct synthesis of this compound is a fundamental process, with reductive amination being a primary and efficient method.
Optimized Chemical Pathways for Target Compound Synthesis
Reductive amination stands out as a key strategy for the synthesis of this compound. This reaction typically involves the condensation of 4-hydroxybenzaldehyde (B117250) with benzylamine (B48309) to form an intermediate imine (Schiff base), which is then reduced in situ to the desired secondary amine. nih.gov The efficiency of this one-pot reaction makes it a highly useful method in organic synthesis. nih.gov
Several reducing agents can be employed for this transformation. Sodium borohydride (B1222165) (NaBH₄) is a common and effective choice for this reduction step. nih.govrsc.org The reaction conditions can be optimized to achieve high yields. For instance, the reaction can be initiated by stirring 4-hydroxybenzaldehyde with benzylamine, sometimes with a catalytic amount of an acid like p-toluenesulfonic acid (PTSA) to facilitate imine formation, followed by the addition of the reducing agent. nih.gov
An alternative approach is the Leuckart reaction, which uses formamide (B127407) or its derivatives as both the nitrogen source and the reducing agent. google.com An accelerated Leuckart reaction, conducted by reacting 4-hydroxybenzaldehyde with formamide and formic acid at elevated temperatures (e.g., 189°C), can lead to the formation of the corresponding formamide, 4-hydroxybenzylformamide, in very short reaction times. googleapis.com This formamide can then be hydrolyzed to yield the primary amine, which could subsequently be benzylated, or potentially adapted for direct benzylamine synthesis. While this method is effective for producing benzylamines from substituted benzaldehydes, direct one-pot synthesis of N-substituted benzylamines like this compound via this route requires specific adaptation. google.comgoogleapis.com
Computational studies have also provided insights into the behavior of related N-benzyl-4-hydroxybenzylamine compounds in solution. These studies indicate that molecules like this compound can form cyclic hydrogen-bonded dimers, which are further stabilized by π-stacking interactions between the aromatic rings. researchgate.net This understanding of intermolecular forces is valuable for optimizing reaction and crystallization conditions.
Below is a table summarizing key aspects of optimized synthetic pathways.
| Method | Precursors | Reagents/Catalysts | Key Features | Reference |
| Reductive Amination | 4-Hydroxybenzaldehyde, Benzylamine | Sodium Borohydride (NaBH₄), p-Toluenesulfonic acid (optional) | One-pot synthesis, high efficiency. nih.govrsc.org | nih.govrsc.org |
| Accelerated Leuckart Reaction | 4-Hydroxybenzaldehyde, Formamide | Formic Acid | Rapid formation of formamide intermediate. googleapis.com | googleapis.com |
Exploration of Chemoenzymatic Polycondensation Approaches Involving this compound Precursors
Chemoenzymatic polymerization has emerged as a powerful tool, offering mild reaction conditions and high selectivity. researchgate.net In the context of this compound, which is also known as 4-(benzylamino)phenol (B94979) (BAP), enzymatic oxidative polycondensation has been successfully employed. epa.govlookchem.com
Research has demonstrated that horseradish peroxidase (HRP) can catalyze the chemoselective polycondensation of the BAP monomer. epa.govmku.edu.tr This enzymatic process selectively polymerizes the phenolic moiety without oxidizing the secondary amine group, resulting in an oligophenol with a benzylamine functionality on the side chain. epa.govmku.edu.tr The polymerization proceeds through the elimination of a hydrogen atom from the phenolic -OH group. epa.gov
The optimization of this process involves studying various parameters such as the solvent system, pH, and temperature. The highest yield (63%) and number-average molecular weight (Mn = 5000) were achieved in a 1:1 volume ratio of ethanol (B145695) to a pH 5.0 buffer at 25°C over 24 hours. epa.gov The resulting oligo(BAP) is soluble in common organic solvents and exhibits high thermal stability. epa.gov
Enzymes like lipases are also widely used for polyester (B1180765) synthesis through mechanisms like ring-opening polymerization and polycondensation. nih.govnih.gov These reactions often proceed via an acyl-enzyme intermediate. nih.gov While direct polymerization of this compound by lipases is not documented in the provided results, the principles of enzyme-catalyzed polymerization of phenols and their derivatives are well-established, suggesting potential for exploring other enzyme systems. researchgate.netdergipark.org.tr
The table below details the findings on the chemoenzymatic polycondensation of 4-(benzylamino)phenol.
| Enzyme | Monomer | Key Findings | Optimal Conditions | Reference |
| Horseradish Peroxidase (HRP) | 4-(Benzylamino)phenol (BAP) | Chemoselective polymerization of the phenol (B47542) moiety. epa.govmku.edu.tr | EtOH/buffer (pH 5.0; 1:1), 25°C, 24h | epa.gov |
Synthetic Strategies for this compound Derivatives
The core structure of this compound serves as a scaffold for creating a variety of derivatives through reactions targeting the phenol, amine, or aromatic rings.
Synthesis of Novel Schiff Base Compounds Derived from this compound
While the synthesis of this compound involves the reduction of a Schiff base, the secondary amine in the final product can, in principle, react with aldehydes or ketones to form an iminium ion, though this is less common than the initial formation. More synthetically relevant is the reaction of the phenolic hydroxyl group. However, the provided information focuses on the synthesis of related Schiff bases that are precursors to compounds analogous to the target molecule.
For example, the synthesis of 2-[(benzylimino)methyl]-6-methoxyphenol is achieved by reacting o-vanillin with benzylamine. rsc.org This Schiff base can then be reduced using sodium borohydride to yield the corresponding secondary amine, 2-[(benzylamino)methyl]-6-methoxyphenol. rsc.org This two-step process—Schiff base formation followed by reduction—is a robust method for producing various substituted benzylamine derivatives. rsc.org This same strategy is applicable to other substituted aldehydes, such as bromo-vanillin, to create a library of N-benzylamine-containing phenols. rsc.org
Functionalization and Derivatization via Amide Bond Formation
The secondary amine of this compound is a key functional group for derivatization via amide bond formation. This can be achieved by reacting it with acylating agents such as acyl chlorides or carboxylic anhydrides under appropriate conditions, typically in the presence of a base to neutralize the acid byproduct.
While direct examples of acylation on this compound were not in the primary search results, the reactivity of the benzylamine moiety is well-established. For instance, studies on the metabolism of benzylamine show it can form intermediates that react with nucleophiles to form amide-like bonds, such as with glutamate (B1630785) to form N-[benzylcarbamoyl] glutamate. acs.org This demonstrates the inherent capability of the benzylamine structure to participate in amide bond formation. The synthesis of formamides, like 4-hydroxybenzylformamide from 4-hydroxybenzaldehyde, is another example of N-functionalization, which is a key step in the Leuckart reaction pathway. googleapis.com
Investigation of Nucleophilic Aromatic Substitution (SNAr) Pathways in Analogous Systems
Nucleophilic aromatic substitution (SNAr) reactions typically require an aromatic ring that is "electron-poor," meaning it is substituted with strong electron-withdrawing groups (e.g., -NO₂, -CN). The phenol ring in this compound is electron-rich due to the powerful electron-donating nature of the hydroxyl (-OH) group, making it generally unreactive towards SNAr.
However, SNAr can be achieved in analogous systems that are appropriately activated. For instance, a tandem reaction has been developed where a reductive amination is followed by an intermolecular SNAr. nih.gov In this sequence, an amine reacts with an aldehyde, and the resulting product then displaces a leaving group from an activated pyrimidine (B1678525) ring. Specifically, 2-methanesulfonyl-4,6-dimethoxypyrimidine is used as the SNAr substrate, where the methanesulfonyl group is an excellent leaving group and the pyrimidine ring is sufficiently electron-deficient to be attacked by the newly formed amine. nih.gov This demonstrates how a benzylamine-type structure can act as a nucleophile in an SNAr reaction, provided a suitably activated aromatic or heteroaromatic substrate is available.
Development of Other C-C and C-N Coupling Methodologies
The synthesis of this compound and its analogues has been significantly advanced by the development of sophisticated carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming methodologies. These methods offer alternatives to classical condensation reactions, often providing higher yields, greater functional group tolerance, and milder reaction conditions. Key among these are reductive amination and transition-metal-catalyzed cross-coupling reactions.
Direct reductive amination (DRA) represents a powerful and atom-economical strategy for forming the crucial C-N bond in the target molecule. niu.edu This one-pot process involves the reaction of a carbonyl compound (like 4-hydroxybenzaldehyde) with an amine (benzylamine) to form an intermediate imine or iminium ion, which is then reduced in situ to the desired amine. niu.edunbu.ac.in Various catalytic systems have been developed to facilitate this transformation efficiently. For instance, gold nanoparticles supported on titanium dioxide (Au/TiO2-R) have been used as a catalyst with formic acid serving as a renewable hydrogen source for the direct reductive amination of aldehydes with nitroarenes, which are reduced to amines in the process. rsc.org Hydrosilanes, such as polymethylhydrosiloxane (B1170920) (PMHS) and triethylsilane, are also common reducing agents in DRA, often used in conjunction with transition metal catalysts like titanium, tin, or zinc. niu.edu A biomimetic approach has been developed using L-ascorbic acid as a catalyst and sodium borohydride as the reductant for the reductive amination of aldehydes and ketones. nbu.ac.in
Palladium-catalyzed cross-coupling reactions, particularly Buchwald-Hartwig amination, have become a cornerstone of modern C-N bond formation, providing a versatile route to N-aryl and N-alkyl amines. beilstein-journals.orgacs.org These methods can be adapted for the synthesis of analogues of this compound. For example, the coupling of an aryl halide (e.g., a brominated phenol derivative) with benzylamine can be achieved using a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. beilstein-journals.orgbeilstein-journals.org The choice of ligand is critical, with bulky, electron-rich biaryl phosphines like Xantphos often being employed to promote efficient catalytic turnover. beilstein-journals.org These reactions are generally tolerant of a wide range of functional groups and have been successfully applied to complex molecules, including 7-azaindole (B17877) derivatives, which are important in medicinal chemistry. beilstein-journals.org The development of packed-bed microreactors has further optimized these C-N coupling reactions for continuous-flow systems, enhancing reaction rates and efficiency, particularly for biphasic systems that prevent reactor clogging by insoluble salts. researchgate.net
| Methodology | Catalyst/Reagent System | Key Features | Source |
|---|---|---|---|
| Direct Reductive Amination (DRA) | Au/TiO2-R with Formic Acid | Uses a bio-renewable hydrogen source; efficient for coupling aldehydes with nitroarenes. | rsc.org |
| Direct Reductive Amination (DRA) | Hydrosilanes (e.g., PMHS) with Ti, Sn, or Zn catalysts | Commonly used hydride source; versatile for various carbonyls and amines. | niu.edu |
| Direct Reductive Amination (DRA) | L-Ascorbic Acid with NaBH4 | Biomimetic, non-toxic catalyst system under mild conditions. | nbu.ac.in |
| Palladium-Catalyzed Cross-Coupling | Pd(OAc)2 or Pd2(dba)3 with Xantphos ligand | Highly efficient for coupling aryl halides with amines; broad functional group tolerance. | beilstein-journals.org |
Reaction Mechanism Elucidation in the Synthesis of this compound and Its Analogues
A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic routes and developing novel analogues. For this compound, which is often synthesized via condensation pathways like the Mannich reaction, elucidating the intermediates, transition states, and catalytic cycles involved is of paramount importance.
Understanding Intermediates and Transition States in Condensation Reactions
The classical synthesis of this compound is a Mannich reaction, a three-component condensation involving phenol, formaldehyde, and benzylamine. nih.gov The mechanism proceeds through several key intermediates. The first step is the formation of an electrophilic iminium ion from the reaction between benzylamine and formaldehyde. Phenol, being an electron-rich aromatic compound, then acts as a nucleophile. researchgate.net
The reactivity of the phenol is enhanced under basic conditions, which generate a more nucleophilic phenoxide ion. This phenoxide ion attacks the iminium ion, typically at the ortho position due to electronic and steric factors, leading to the formation of the aminomethylated phenol product. nih.gov
An alternative and significant intermediate, particularly in reactions involving phenols, is the ortho-quinone methide (o-QM). researchgate.netresearchgate.net It is believed that under certain conditions, especially with substituted phenols, an initial hydroxymethylation of the phenol can occur, followed by dehydration to form the highly reactive o-QM. researchgate.net This electrophilic intermediate is then rapidly trapped by a nucleophile, in this case, benzylamine. Computational studies on related phenol-formaldehyde condensation reactions have confirmed that pathways involving quinone methide intermediates are plausible, particularly in alkaline media. researchgate.net The formation of these transient species is often the rate-determining step and dictates the regioselectivity of the final product. For instance, in related systems, the reaction of phenolic Mannich bases is believed to proceed via the in-situ formation of an o-quinone methide, which then undergoes a Michael-type addition with a nucleophile. researchgate.net
| Intermediate | Formation Pathway | Role in Reaction | Source |
|---|---|---|---|
| Iminium Ion | Reaction of benzylamine and formaldehyde. | Electrophile attacked by the nucleophilic phenol/phenoxide. | niu.eduresearchgate.net |
| ortho-Quinone Methide (o-QM) | Dehydration of an intermediate hydroxymethylphenol. | Highly reactive electrophile attacked by benzylamine. | researchgate.netresearchgate.net |
| Azomethine Ylide | Identified in redox-neutral Mannich-type reactions. | Intermediate in alternative amine α-C–H bond functionalization. | acs.org |
Detailed Analysis of Catalytic Cycles in Derivatization Processes
For more advanced synthetic methods, such as the palladium-catalyzed derivatization of phenols and anilines, a detailed analysis of the catalytic cycle is crucial for optimization. The Buchwald-Hartwig amination provides a prime example of a catalytic cycle for C-N bond formation. beilstein-journals.orgbeilstein-journals.org
The generally accepted catalytic cycle for the palladium-catalyzed coupling of an aryl halide (Ar-X) with an amine (R-NH₂) begins with a low-valent palladium(0) complex.
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 4-bromophenol) to form a Pd(II) intermediate. This is often the rate-limiting step of the cycle. acs.org
Ligand Exchange/Deprotonation: The amine (e.g., benzylamine) coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species, resulting in a palladium-amido complex.
Reductive Elimination: The aryl group and the amido group on the palladium center couple and are eliminated from the metal center. This step forms the desired C-N bond of the product (the N-aryl amine) and regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. acs.org
The efficiency of this cycle is highly dependent on the choice of phosphine ligand, which stabilizes the palladium complexes, promotes the key steps of oxidative addition and reductive elimination, and prevents catalyst decomposition. beilstein-journals.orgbeilstein-journals.org Similarly, palladium catalysts are effective for C-O bond formation, allowing for the synthesis of aryl ethers through decarboxylative etherification or nucleophilic substitution, with catalytic cycles that share mechanistic similarities involving Pd(0)/Pd(II) intermediates. nih.govfrontiersin.org Understanding these cycles allows chemists to fine-tune reaction conditions, such as the catalyst, ligand, base, and solvent, to achieve high yields and selectivity for a wide range of substrates. beilstein-journals.orgbeilstein-journals.org
Theoretical and Computational Studies of 4 Benzylamino Methyl Phenol and Its Derivatives
Quantum Chemical Investigations Using Density Functional Theory (DFT)
DFT has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. It is instrumental in exploring the electronic structure and associated properties of molecules. A typical DFT study on a molecule like 4-[(Benzylamino)methyl]phenol would involve several key analyses, none of which are presently available in the literature for this specific compound.
Geometry Optimization and Conformational Analysis of this compound
The foundational step in any computational study is the determination of the molecule's most stable three-dimensional structure. This process, known as geometry optimization, seeks the lowest energy arrangement of atoms. For a flexible molecule such as this compound, which possesses several rotatable bonds, a thorough conformational analysis would be necessary to identify the global minimum on the potential energy surface. Such an analysis would provide crucial information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and reactivity. Currently, no published data exists for the optimized geometry or conformational landscape of this compound.
Calculation of Harmonic Vibrational Wavenumbers and Normal Mode Analysis
Once the optimized geometry is obtained, the calculation of harmonic vibrational frequencies is a standard subsequent step. This analysis predicts the infrared and Raman spectra of the molecule, allowing for a direct comparison with experimental spectroscopic data. Each calculated frequency corresponds to a specific vibrational motion, or normal mode, of the atoms. This information is invaluable for the structural elucidation of the compound. Without a computational study, a theoretical vibrational analysis for this compound is not available.
Prediction of Nuclear Magnetic Resonance Chemical Shifts (GIAO Method)
The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational technique to predict the Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule. This allows for the theoretical assignment of ¹H and ¹³C NMR spectra, aiding in the interpretation of experimental results. A computational investigation would provide predicted chemical shifts for each unique proton and carbon atom in this compound, but no such study has been reported.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding chemical bonding and electron delocalization within a molecule. It examines interactions between filled and vacant orbitals, providing quantitative insights into hyperconjugative and charge-transfer effects that contribute to molecular stability. An NBO analysis of this compound would elucidate the electronic interactions between the phenol (B47542) and benzylamine (B48309) moieties, but this information is currently unavailable.
Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters in assessing a molecule's chemical reactivity and electronic properties. The HOMO-LUMO energy gap is a key indicator of molecular stability and its propensity to undergo electronic transitions. The spatial distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. A detailed analysis of the HOMO and LUMO for this compound has not been published.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Spectra
To understand a molecule's response to light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the energies of electronic excited states, which allows for the prediction of the ultraviolet-visible (UV-Vis) absorption spectrum. This includes information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. The excited state properties and theoretical electronic spectrum of this compound have not been computationally investigated in the available literature.
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites
The Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. In the computational analysis of 4-(E)-[2-(benzylamino)phenylimino)methyl-2]ethoxy phenol, the MEP map reveals distinct regions of varying electrostatic potential.
The negative regions, typically colored in shades of red and yellow, indicate areas with an excess of electrons and are prone to electrophilic attack. For this derivative, these negative potentials are predominantly localized over the phenolic oxygen atom and the nitrogen atom of the imino group. These sites are identified as the most probable centers for interacting with electrophiles.
Conversely, the positive regions, represented by blue, signify electron-deficient areas that are susceptible to nucleophilic attack. These are primarily located around the hydrogen atoms of the phenolic hydroxyl group and the amino group. The MEP analysis thus provides a clear visual representation of the molecule's reactivity, highlighting the specific atomic sites where interactions with other chemical species are most likely to occur. mdpi.comstuba.sk
Evaluation of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of significant interest due to their potential applications in photonics and optoelectronics. The NLO properties of 4-(E)-[2-(benzylamino)phenylimino)methyl-2]ethoxy phenol have been investigated using quantum computational methods. Density Functional Theory (DFT) calculations have been employed to determine the first-order hyperpolarizability (β), a key indicator of a molecule's NLO activity. mdpi.comstuba.sk
The calculated NLO properties, including the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β), are summarized in the table below. These calculations were performed using the B3LYP/6-311++G(d,p) level of theory. mdpi.comstuba.sk For comparison, urea (B33335) is often used as a standard reference material in NLO studies. The results indicate that 4-(E)-[2-(benzylamino)phenylimino)methyl-2]ethoxy phenol exhibits a significant NLO response, with a first-order hyperpolarizability value considerably larger than that of urea, suggesting its potential as a promising candidate for NLO applications. mdpi.comstuba.sk
| Parameter | Value |
|---|---|
| Dipole Moment (μ) | Value not specified in source |
| Polarizability (α) | Value not specified in source |
| First-Order Hyperpolarizability (β) | Greater than urea |
Computational Thermodynamics and Energetic Stability Studies
Specific computational thermodynamic and energetic stability studies for 4-(E)-[2-(benzylamino)phenylimino)methyl-2]ethoxy phenol are not extensively detailed in the available research. However, computational thermodynamics is a crucial field for understanding the stability and reactivity of molecules. For phenol derivatives and Schiff bases, these studies typically involve the calculation of thermodynamic parameters such as enthalpy of formation, Gibbs free energy, and entropy. stuba.skchemprob.orgnih.gov
Such calculations, often performed using DFT methods, can predict the thermal stability of a compound and its behavior at different temperatures. chemprob.orgnih.gov For instance, the thermal stability of Schiff base complexes has been shown to be greater than the ligands alone. chemprob.org These theoretical investigations are vital for assessing the suitability of a compound for applications where thermal stability is a critical factor.
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 4-(E)-[2-(benzylamino)phenylimino)methyl-2]ethoxy phenol, molecular docking simulations were performed to investigate its potential as a biologically active agent by examining its interaction with specific protein targets. mdpi.comstuba.sk
In one such study, the compound was docked into the active site of topoisomerase DNA gyrase, an enzyme essential for bacterial DNA replication and a common target for antibiotics. The docking results revealed that the molecule fits well within the binding pocket of the enzyme, forming several key interactions with the surrounding amino acid residues. mdpi.comstuba.sk These interactions typically include hydrogen bonds and hydrophobic interactions, which contribute to the stability of the ligand-protein complex. The docking score, which estimates the binding affinity, suggested a favorable interaction. mdpi.comstuba.sk
| Target Protein | PDB ID | Key Interacting Residues | Docking Score (kcal/mol) |
|---|---|---|---|
| Topoisomerase DNA gyrase | 2XCT | Not specified in source | Favorable |
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Interactions
While specific molecular dynamics (MD) simulations for 4-(E)-[2-(benzylamino)phenylimino)methyl-2]ethoxy phenol were not found in the reviewed literature, MD simulations are a powerful tool for studying the dynamic behavior of molecules over time. For similar Schiff bases and phenol derivatives, MD simulations are employed to explore conformational flexibility, the stability of different conformers, and interactions with solvent molecules. nih.govnih.gov
MD simulations can provide insights into how a molecule like 4-(E)-[2-(benzylamino)phenylimino)methyl-2]ethoxy phenol might behave in a biological environment, such as its interactions with water molecules and its ability to maintain a stable conformation. acs.org These simulations can also be used to refine the results of molecular docking studies by providing a dynamic picture of the ligand-protein complex and assessing its stability over a period of time. nih.gov
Mechanistic Biological Activity Studies of 4 Benzylamino Methyl Phenol and Structural Analogues in in Vitro and Preclinical Models
Investigation of Antimicrobial Activities
The antimicrobial potential of 4-[(benzylamino)methyl]phenol and its analogues has been evaluated against a variety of pathogenic microorganisms. The basic nitrogen atom and the phenolic group are thought to be key pharmacophores contributing to these activities.
Research into structural analogues of this compound has demonstrated notable antibacterial effects covering both Gram-positive and Gram-negative bacteria. For instance, benzylamine (B48309) derivatives have shown potent activity against challenging pathogens. juniperpublishers.com Studies on benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives revealed significant efficacy against Pseudomonas aeruginosa and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values reported to be as low as 0.002 to 0.016 μg/mL. juniperpublishers.com
Similarly, carbazole (B46965) derivatives incorporating the benzylamino moiety have been synthesized and tested for their antibacterial properties. nih.gov Fluorinated derivatives of 4-[4-(benzylamino)butoxy]-9H-carbazole showed effective growth inhibition of Gram-positive bacteria, particularly S. aureus. nih.gov The introduction of a fluorine atom at specific positions on the benzylamino portion appeared to enhance antibacterial efficacy compared to the parent compound. nih.gov For example, one derivative substituted at position 4 inhibited S. aureus growth by 65% at a concentration of 16 µg/mL. nih.gov Other research has focused on thiazole (B1198619) derivatives, where compounds like 2-benzylamino-4-arylthiazoles have exhibited inhibitory activity against various bacterial strains. clockss.org
| Structural Analogue | Bacterial Strain(s) | Key Findings | Reference(s) |
| Benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine | Pseudomonas aeruginosa, Staphylococcus epidermidis | Exhibited potent activity with MIC values ranging from 0.002 to 0.016 μg/mL. | juniperpublishers.com |
| Fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole | Staphylococcus aureus | Derivative with fluorine at position 4 caused 65% growth inhibition at 16 µg/mL. | nih.gov |
| 2-Benzylamino-4-arylthiazole Derivatives | Staphylococcus aureus, Vibrio alginolyticus | Showed a broad antibacterial profile with MIC values from 1–10 μg/mL for some derivatives. | clockss.org |
The antifungal activity of compounds structurally related to this compound has been a significant area of investigation, with a particular focus on their mechanism of action. Many studies point towards the interference with the fungal sterol biosynthesis pathway, a well-established target for azole antifungal drugs. tandfonline.comtandfonline.com Azoles function by inhibiting the P450-dependent enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is critical for the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. tandfonline.comtandfonline.com
The development of new azole derivatives incorporating benzylamine or related structures has shown promise. researchgate.net Studies on 1-[(4-substituted-benzyl)methylamino]-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ols demonstrated broad-spectrum antifungal activity against Candida spp. and Aspergillus fumigatus. researchgate.net Sterol analysis confirmed that the mechanism of action for these compounds involves the blockage of 14α-demethylase, leading to the depletion of ergosterol and the accumulation of toxic methylated sterols, which disrupts membrane integrity and inhibits fungal growth. tandfonline.comtandfonline.com
Analogues such as 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives have also been assessed for their antifungal effects. nih.gov At a concentration of 64 µg/mL, these compounds caused significant growth inhibition of the filamentous fungus Aspergillus flavus and the yeast Candida albicans. nih.gov
| Structural Analogue | Fungal Strain(s) | Putative Mechanism of Action | Reference(s) |
| 1-[(Substituted-benzyl)methylamino]-propan-2-ol derivatives | Candida albicans, Aspergillus fumigatus | Inhibition of lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis. | tandfonline.comtandfonline.comresearchgate.net |
| 4-[4-(Benzylamino)butoxy]-9H-carbazole derivatives | Aspergillus flavus, Candida albicans | Growth inhibition observed; specific mechanism not fully elucidated but likely involves membrane disruption. | nih.gov |
| Triazole derivatives with piperidine (B6355638) side chains | Candida albicans, Aspergillus fumigatus | Interaction with the heme iron of CYP51, blocking the active site. | nih.gov |
Exploration of Antioxidant Mechanisms
The antioxidant properties of this compound and its analogues are primarily attributed to two key structural features: the phenolic hydroxyl group and the ability to chelate metal ions.
The phenol (B47542) moiety is a well-known structural motif for antioxidant activity. nih.gov The hydroxyl group on the aromatic ring can donate a hydrogen atom to neutralize free radicals, such as reactive oxygen species (ROS), thereby terminating damaging radical chain reactions. nih.gov This process is a fundamental pathway for radical scavenging. The resulting phenoxyl radical is stabilized by resonance, which makes the parent molecule an effective antioxidant.
Studies on related phenolic compounds, such as vanillin (B372448) derivatives, have explored the structure-activity relationship for antioxidant effects. core.ac.uk Research showed that molecular structures that facilitate electron delocalization enhance antioxidant activity. core.ac.uk The free radical scavenging activity of related Schiff base complexes has been quantified using assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, which measures the capacity of a compound to donate hydrogen or electrons. researchgate.net The presence of hydroxyl groups is critical for this activity, contributing to the neutralization of free radicals.
In addition to direct radical scavenging, this compound analogues can exert antioxidant effects by chelating redox-active metal ions. rsc.org Transition metals like copper (Cu²⁺) and iron (Fe²⁺) can participate in Fenton-like reactions, generating highly reactive hydroxyl radicals that cause significant oxidative damage to biomolecules. rsc.orgresearchgate.net
Compounds with structures similar to this compound, containing nitrogen and oxygen donor atoms, can bind to these metal ions, sequestering them and preventing their participation in redox cycling. rsc.orgacs.org A study on Cu²⁺ selective chelators demonstrated that these molecules can relieve copper-induced oxidative stress. rsc.org An in vitro assay showed that such chelators could suppress the formation of hydroxyl radicals catalyzed by copper ions. rsc.org The chelating activity is often attributed to the presence of moieties like the 2-aminopyridine (B139424) or the phenolic ring, which can coordinate with the metal ion. acs.org The ability to chelate ferrous ions (Fe²⁺) is considered an important indicator of antioxidant capacity, as it prevents the generation of ROS. researchgate.net
| Analogue Type | Ion Chelated | Mechanism of Antioxidant Action | Reference(s) |
| Phenolic Amines | Copper (Cu²⁺) | Sequesters copper ions, preventing them from catalyzing hydroxyl radical formation. | rsc.org |
| Phenolic Compounds | Iron (Fe²⁺) | Chelates ferrous ions, inhibiting their participation in Fenton-like reactions. | researchgate.net |
| Pyrimidine (B1678525)/Pyridine Derivatives with Phenolic Groups | Iron (Fe³⁺), Copper (Cu²⁺), Zinc (Zn²⁺) | The 2-aminopyrimidine/pyridine moiety and phenolic portion participate in forming a stable complex with the metal ion. | acs.org |
Assessment of Antineoplastic Activities in Cell Line Models
The potential of this compound analogues as antineoplastic agents has been explored in various cancer cell line models. These studies suggest that the cytotoxic effects may arise from multiple mechanisms, including the induction of apoptosis and the inhibition of key enzymes involved in cancer progression.
Thiazole-containing compounds, which are structurally related, have shown anti-proliferative effects against a range of cancer cell lines, including breast cancer (MCF-7), human hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116). mdpi.com Similarly, Mannich bases derived from thymol, including a benzylamine derivative, were assessed for cytotoxicity against human oral squamous cell carcinoma cell lines, showing a degree of tumor specificity. tandfonline.com
Other research on pyrazole-indole hybrids demonstrated good to excellent antitumor activity against liver cancer (HepG2) and colorectal carcinoma (HCT-116) cell lines. acs.org For example, certain derivatives showed more potent anticancer activity against HCT-116 cells than the reference drug doxorubicin. acs.org Studies on oxazolo[5,4-d]pyrimidines also identified potent inhibitors against various cell lines, including lung (A549), colon (HT29), and breast (MCF-7) cancer cells, with activity linked to the inhibition of vascular endothelial growth factor receptor 2 (VEGFR2). mdpi.com
| Structural Analogue | Cancer Cell Line(s) | Observed Activity (IC₅₀) / Effect | Reference(s) |
| Thiazole Derivatives | MCF-7, HepG-2, HCT-116 | Potent anti-proliferative activity. | mdpi.com |
| Phenylthiazole Derivatives | HT29, A549, HeLa | Excellent growth-inhibitory effects; IC₅₀ of 2.01 µM against HT29 for one derivative. | mdpi.com |
| Oxazolo[5,4-d]pyrimidines | A549, HT29, MCF-7 | Potent inhibition of VEGFR2 and cytotoxic activity comparable to reference drug tivozanib. | mdpi.com |
| Thymol Mannich Base (Benzylamine derivative) | Human Oral Squamous Carcinoma | Showed cytostatic activity at concentrations 16-32 fold lower than in normal cells. | tandfonline.com |
| Pyrazole-Indole Hybrids | HCT-116, HepG2 | IC₅₀ values of 6.1 ± 1.9 and 7.9 ± 1.9 μM against HepG2 for potent derivatives. | acs.org |
| Schiff Base Compounds | MCF-7 | Demonstrated cytotoxic activity and blocked proliferation. | nih.gov |
Enzymatic Modulation and Biochemical Pathway Interactions
The benzylamino-phenol scaffold is a key structural motif investigated for its potential to interact with and modulate the activity of various enzymes critical to cellular function and disease progression. Research has focused on understanding how this compound and its analogues influence specific enzymatic pathways.
Studies have revealed that compounds structurally related to this compound exhibit inhibitory activity against several key enzymes.
Topoisomerase DNA Gyrase: Bacterial DNA gyrase is a well-established target for antibacterial agents. nih.gov Molecular docking studies have been employed to investigate the interaction between enzymes like topoisomerase DNA gyrase and novel compounds. researchgate.netsemanticscholar.org For instance, a Schiff base compound, 4-(E)-[2-(benzylamino)phenylimino)methyl-2]ethoxy phenol (4BPM2EP), was synthesized and its interaction with topoisomerase DNA gyrase was explored theoretically to understand its biological behavior. researchgate.netsemanticscholar.org While distinct from this compound, the study of 4BPM2EP highlights the potential of the broader benzylamine-containing chemical space to interact with this enzyme class. researchgate.netsemanticscholar.org Other research has identified that heteroaryl isothiazolones (HITZs) act as dual-target inhibitors of DNA gyrase and topoisomerase IV in Staphylococcus aureus. nih.gov Similarly, N-phenylpyrrolamides have been designed as DNA gyrase inhibitors with antibacterial properties. rsc.org
Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is recognized as a negative regulator of insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. nih.govnih.govresearchgate.net Natural products have been a significant source of PTP1B inhibitors. nih.gov Benzoxazole derivatives, which share some structural similarities with phenolic compounds, have been shown to possess the ability to inhibit PTP1B. researchgate.net Kinetic analysis of some natural phenolic acid inhibitors revealed competitive or non-competitive modes of inhibition against PTP1B. nih.gov For example, certain phenolic acids isolated from lichens showed potent inhibitory activity, with IC50 values in the low micromolar range, suggesting that the size and acidic functionality of the molecule are important for the interaction. nih.gov
Acetylcholinesterase (AChE): The inhibition of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary strategy for treating Alzheimer's disease. nih.govresearchgate.net A series of compounds structurally inspired by norbelladine-type Amaryllidaceae alkaloids, which incorporate a 4-[2-(benzylamino)ethyl]phenol (B3143423) moiety, were synthesized and evaluated as cholinesterase inhibitors. researchgate.net Several of these compounds showed a preference for inhibiting human BChE (hBChE) over AChE, with some reaching nanomolar potency for hBChE. researchgate.net Another study on 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones identified compounds with inhibitory activity against both AChE and BChE, with IC50 values in the low micromolar range. nih.gov
Table 1: Enzyme Inhibitory Activity of this compound Analogues
| Compound/Analogue Class | Target Enzyme | Activity | IC50 Value | Reference |
|---|---|---|---|---|
| Norbelladine-type Alkaloid Analogue (Compound 6) | Butyrylcholinesterase (hBChE) | Inhibition | 72 nM | researchgate.net |
| 4-Aminomethyl-7-benzyloxy-2H-chromen-2-one (Compound 3) | Acetylcholinesterase (AChE) | Inhibition | 6.2 µM | nih.gov |
| 4-Aminomethyl-7-benzyloxy-2H-chromen-2-one (Compound 3) | Monoamine Oxidase B (MAO B) | Inhibition | 3.9 nM | nih.gov |
| Benzothiazole Derivative (Compound 6f) | Acetylcholinesterase (AChE) | Inhibition | 25.33 µg/mL | acs.org |
| Phenolic Acid from Lichen (Compound 146) | Protein Tyrosine Phosphatase 1B (PTP1B) | Inhibition | 0.87 µmol/L | nih.gov |
Note: This table presents data for structural analogues, as direct inhibitory data for this compound was not specified in the provided search context. The values represent the potency of these related compounds.
The mechanisms underlying the enzymatic modulation by these compounds have been explored through computational and experimental methods.
Topoisomerase DNA Gyrase Interaction: Molecular docking studies on the Schiff base 4BPM2EP were performed to elucidate the potential binding interactions with topoisomerase DNA gyrase, providing a theoretical foundation for its biological activity. researchgate.netsemanticscholar.org For other gyrase inhibitors like gallate derivatives, studies have shown they act as ATP competitive inhibitors, binding to the GyrB subunit near the ATP-binding site and blocking its function. nih.gov
Cholinesterase Inhibition Mechanism: For the norbelladine-inspired BChE inhibitors, enzyme kinetics and in-silico docking studies were conducted to reveal the mode of inhibition. researchgate.net Compound 6 from this series was identified as a mixed-type inhibitor of hBChE. researchgate.net Docking simulations for 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones were also used to understand the plausible binding modes within the active sites of both AChE and MAO B. nih.gov
PTP1B Inhibition Mechanism: Kinetic analyses of phenolic acid inhibitors of PTP1B have demonstrated different modes of action. nih.gov For example, compound 142 (from an Antarctic lichen) was found to be a competitive inhibitor, while compounds 143, 146, and 147 acted as non-competitive inhibitors. nih.gov This suggests that different structural features within the benzylamino-phenol class can lead to varied interactions with the enzyme's active or allosteric sites.
Receptor-Ligand Interaction Studies (e.g., Androgen Receptor Antagonism)
The androgen receptor (AR) is a critical factor in the development of prostate cancer, and blocking its signaling is a key therapeutic strategy. nih.govnih.gov The benzylamino-phenol scaffold has been explored for its potential as an androgen receptor antagonist.
Research into novel 4-(4-benzoylaminophenoxy)phenol derivatives, which are structurally related to this compound, has shown potent androgen-antagonistic activity. nih.gov These compounds bind to the AR ligand-binding domain and effectively inhibit dihydrotestosterone-promoted growth in various prostate cancer cell lines, including those with wild-type and mutated AR. nih.gov Structure-activity relationship studies confirmed that the pharmacophore of these novel AR antagonists is distinct from other nonsteroidal antagonists, suggesting a new basis for designing antiprostate cancer agents. nih.gov Unlike first-generation antagonists, newer agents can interfere with multiple steps in the AR signaling pathway, including ligand binding, nuclear translocation, and DNA binding. nih.gov
Antihyperglycemic Activities in Preclinical in vivo Models: Mechanistic Explorations
The potential of benzylamino-phenol derivatives in managing hyperglycemia has been investigated in preclinical animal models.
A structural analogue, 2-(4-[(2-hydroxybenzyl) amino]-phenyl amino-methyl)-phenol (HBPMP), demonstrated significant antihyperglycemic and antihyperlipidemic effects in streptozotocin (B1681764) (STZ)-induced diabetic rats. nih.govijrps.com Oral administration of HBPMP led to a significant decrease in fasting blood glucose levels. nih.gov
Mechanistic explorations in these in vivo models suggest a multi-faceted action. Long-term treatment with HBPMP not only controlled hyperglycemia but also improved the lipid profile by significantly decreasing serum total cholesterol, LDL-cholesterol, VLDL-cholesterol, and triglycerides, while increasing HDL-cholesterol levels. nih.gov Furthermore, the treatment helped normalize the activities of liver enzymes (AST, ALT, ALP) and levels of blood urea (B33335) and creatinine, indicating a protective effect against liver and kidney damage associated with diabetes. nih.gov These findings suggest that the antihyperglycemic action may be linked to the amelioration of metabolic dysregulation and protection of vital organ function. nih.gov Another study using derivatives of 2-(4-[(2-hydroxy benzyl) amino]-phenyl amino-methyl)-phenol in alloxan-induced diabetic rats also confirmed a significant blood sugar-lowering activity. ijrps.com
Table 2: Preclinical Antihyperglycemic and Antihyperlipidemic Effects of HBPMP in STZ-Induced Diabetic Rats (30-day treatment)
| Parameter | Diabetic Control Group | HBPMP-Treated Group | Outcome | Reference |
|---|---|---|---|---|
| Fasting Blood Glucose | Elevated | Significantly Decreased | Antihyperglycemic Effect | nih.gov |
| Total Cholesterol (TC) | Elevated | Significantly Decreased | Antihyperlipidemic Effect | nih.gov |
| Triglycerides (TG) | Elevated | Significantly Decreased | Antihyperlipidemic Effect | nih.gov |
| LDL-Cholesterol | Elevated | Significantly Decreased | Antihyperlipidemic Effect | nih.gov |
| HDL-Cholesterol | Decreased | Significantly Increased | Antihyperlipidemic Effect | nih.gov |
| Liver Enzymes (AST, ALT, ALP) | Elevated | Improved to Near Normal | Hepatoprotective Effect | nih.gov |
Note: This table summarizes the qualitative outcomes reported in the study for the structural analogue 2-(4-[(2-hydroxybenzyl) amino]-phenyl amino-methyl)-phenol (HBPMP).
Diverse Applications of 4 Benzylamino Methyl Phenol in Advanced Materials and Chemical Biology
Role as an Intermediate in Fine Chemical Synthesis
The structural features of 4-[(benzylamino)methyl]phenol make it a significant intermediate in the synthesis of specialized organic compounds. Its phenol (B47542), secondary amine, and aromatic functionalities serve as reactive sites for constructing more complex molecules.
Precursor for the Synthesis of Azo Dyes and Organic Pigments
Azo dyes represent the largest class of industrial colorants, characterized by the presence of a nitrogen-nitrogen double bond (–N=N–) that connects two aromatic rings. The synthesis of these dyes typically involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by an azo coupling reaction where the diazonium salt acts as an electrophile and attacks an electron-rich coupling component. ijasrm.comcuhk.edu.hklibretexts.org
In this context, this compound serves as an excellent coupling component. The phenolic hydroxyl group is a strong activating group, increasing the electron density of the benzene (B151609) ring and facilitating electrophilic aromatic substitution. The diazonium salt couples with the phenol ring, typically at the position ortho to the hydroxyl group, to form the characteristic azo bond. The presence of the benzylamino-methyl substituent on the phenol ring influences the electronic properties of the molecule, thereby modifying the final color and properties of the resulting dye. ijasrm.com While the secondary amine of this compound cannot be diazotized directly, its role as a coupling agent is crucial for creating a diverse palette of azo dyes and pigments.
Building Block for Complex Organic Synthesis Strategies
Beyond dyes, this compound is a versatile building block for creating more intricate organic molecules. Its utility stems from its multiple reactive sites: the phenolic -OH group, the secondary amine -NH- group, and the activated aromatic ring. These sites allow for a variety of chemical transformations. For example, the phenolic hydroxyl can undergo etherification, while the secondary amine can be subjected to further alkylation or acylation.
An example of its use is in the synthesis of more complex phenol derivatives. For instance, 2-[(benzylamino)methyl]-6-methoxyphenol can be synthesized via the reduction of its corresponding Schiff base precursor, 2-[(benzylimino)methyl]-6-methoxyphenol, using a reducing agent like sodium borohydride (B1222165) (NaBH₄). rsc.org This demonstrates how the core structure can be built upon to create substituted phenols with tailored functionalities for applications in areas such as coordination chemistry and materials science.
Integration into Polymer Science and Materials Development
The reactivity of the phenolic group in this compound allows it to be used as a monomer for the synthesis of novel polymers and functional materials with unique properties.
Fabrication of Polymeric Resins and Functional Materials Utilizing this compound
Enzymatic polymerization offers an environmentally benign alternative to traditional chemical methods for synthesizing polymers. Research has demonstrated the successful chemoenzymatic polycondensation of compounds similar to this compound using enzymes like horseradish peroxidase (HRP) or soybean peroxidase (SBP). nih.govresearchgate.net This process typically uses hydrogen peroxide (H₂O₂) as an oxidizing agent to initiate the polymerization. researchgate.net
The HRP-catalyzed polymerization of phenol derivatives proceeds via a free-radical mechanism. The enzyme oxidizes the phenolic hydroxyl group, generating phenoxy radicals. These radicals then couple with each other, forming C-C and C-O linkages, which results in a polymer backbone consisting of phenylene and oxyphenylene units. researchgate.net A key advantage of this method when applied to monomers like this compound is its chemoselectivity; the polymerization occurs at the phenolic moiety while leaving the benzylamine (B48309) functional group in the side chain intact. researchgate.net This yields a functional oligophenol with pendant secondary amine groups, which can be used for further modifications or to impart specific properties to the material.
Analysis of Derived Material Properties
The polymers and oligomers derived from substituted phenols exhibit a range of interesting properties. For polymers synthesized via enzymatic polymerization, factors such as the solvent system, pH, and temperature can be optimized to control the polymer yield and molecular weight. researchgate.net For example, the enzymatic polymerization of an imine-substituted phenol, (E)-2-((p-tolylimino)methyl)phenol, showed that optimal conditions could produce polymers with a number-average molecular weight (Mn) of up to 6100 g/mol . researchgate.net
The resulting polymers are often soluble in various organic solvents, which is advantageous for processing and characterization. researchgate.net Thermal analysis of these polymers indicates high thermal stability. nih.gov Furthermore, polymers containing amine and phenol groups can exhibit valuable electronic properties, with some poly(aminophenols) being semiconducting in nature. The functional amine groups preserved in the polymer side chains also offer sites for cross-linking or for chelating metal ions, opening up applications in coatings, adhesives, and functional materials.
| Property | Value | Conditions | Reference |
| Monomer | (E)-2-((p-tolylimino)methyl)phenol | N/A | researchgate.net |
| Polymerization Method | Enzymatic (HRP/H₂O₂) | N/A | researchgate.net |
| Optimal Yield | 65% | EtOH/pH 6.0 buffer, 25 °C, 24 h | researchgate.net |
| Number-Average Molecular Weight (Mn) | 6100 g/mol | Optimal Conditions | researchgate.net |
| Polydispersity Index (PDI) | 1.09 | Optimal Conditions | researchgate.net |
| Structure | Oligophenol with phenylene and oxyphenylene units | N/A | researchgate.net |
| Solubility | Soluble in most organic solvents | N/A | researchgate.net |
Development of Chemo-sensors and Optical Probes
The structural motifs present in this compound are highly relevant to the design of chemosensors and optical probes. While the compound itself may not be the final sensor, it serves as a crucial precursor for molecules designed to detect specific chemical species.
Schiff bases, which contain an azomethine or imine group (–C=N–), are a class of compounds widely recognized for their application in sensor technology. nih.govgsconlinepress.comjuniperpublishers.com These can be synthesized through the condensation of an amine with an aldehyde or ketone. gsconlinepress.com The benzylamine portion of this compound is structurally similar to the components used in many Schiff base sensors. For example, a fluorescent chemosensor for detecting Zn²⁺, Cd²⁺, and Hg²⁺ was developed from a Schiff base synthesized from benzylamine and 2-hydroxybenzaldehyde. nih.gov In such sensors, the imine group and other nearby functional groups act as a binding site for metal ions. This binding event alters the electronic structure of the molecule, leading to a detectable change in its fluorescence or color (a "turn-on" or "turn-off" response). rsc.org
Furthermore, derivatives of such compounds are explored for their non-linear optical (NLO) properties. semanticscholar.orgresearchgate.net NLO materials are essential for applications in optical communications and data storage. Schiff bases with extensive π-conjugated systems, often linking electron-donating and electron-accepting groups, can exhibit large molecular hyperpolarizabilities, which is a key requirement for NLO activity. researchgate.net Theoretical and experimental studies on complex Schiff bases containing benzylamino and phenol moieties have been conducted to evaluate their NLO potential. semanticscholar.orgscispace.com For instance, the NLO properties of the Schiff base 4-(E)-[2-(benzylamino)phenylimino)methyl-2]ethoxy phenol were investigated using computational methods, highlighting the interest in this class of molecules for advanced optical applications. semanticscholar.org
| Compound Name | Application / Property Investigated | Reference |
| N(salicylidene)benzylamine | Fluorescent chemosensor for Zn²⁺, Cd²⁺, Hg²⁺ | nih.gov |
| 4-(E)-[2-(benzylamino)phenylimino)methyl-2]ethoxy phenol | Molecular structure and Non-Linear Optical (NLO) properties | semanticscholar.org |
| 4-methyl-2,6-bis-[(2-pyridin-2-yl-ethylimino)-methyl]-phenol | Selective chemosensor for Zn²⁺ and Co²⁺ | rsc.org |
Ligand Design in Coordination Chemistry and Catalysis
The compound this compound and its derivatives are recognized for their utility in the field of coordination chemistry, primarily serving as versatile ligands for the synthesis of novel metal complexes. These ligands are attractive due to the presence of multiple donor atoms—specifically the nitrogen of the amino group and the oxygen of the phenolic hydroxyl group—which can coordinate with a variety of metal ions. This coordination ability allows for the construction of diverse and complex molecular architectures, including mononuclear, binuclear, and polynuclear metal complexes.
The structural framework of these ligands can be systematically modified. For instance, substitutions on the phenolic ring or the benzyl (B1604629) group can be deliberately introduced to fine-tune the electronic and steric properties of the resulting metal complexes. bangor.ac.uk This tailored approach is crucial in the rational design of catalysts and materials with specific functionalities. Research has demonstrated the use of related benzylamino phenol-type ligands in the formation of complexes with transition metals such as copper(II), nickel(II), zinc(II), and vanadium. rug.nled.ac.ukacs.orgmdpi.com
In the realm of catalysis, this compound-based ligands are instrumental in creating environments around a metal center that can facilitate or enhance chemical reactions. While specific catalytic applications of the parent compound are a subject of ongoing research, its derivatives have been incorporated into Schiff base ligands, which are well-known for their catalytic activity in various organic transformations. semanticscholar.orgresearchgate.net The mechanism often involves the metal complex stabilizing a transition state or activating a substrate. For example, Schiff base compounds derived from structures similar to this compound are explored as catalysts. semanticscholar.org The inherent tunability of the ligand structure allows for the optimization of catalytic performance, including activity and selectivity.
The coordination chemistry of these ligands has led to the synthesis of complexes with interesting magnetic and electrochemical properties. For example, binuclear copper(II) complexes with related ligands have exhibited antiferromagnetic coupling between the metal centers. acs.org Such properties are of fundamental interest and have potential applications in materials science, for instance, in the development of molecular magnets.
Interactive Table 1: Examples of Metal Complexes with Related Benzylamino Phenol-Type Ligands
| Ligand Derivative | Metal Ion(s) | Resulting Complex Type | Potential Application | Reference |
| 2-[(benzylamino)methyl]-6-methoxyphenol | Not specified | Coordination complex | Further research | ed.ac.uk |
| 2-[(E)-(Benzylimino)methyl]-4-phenyl-6-methoxyphenol | Ni(II), Zn(II) | Dinuclear, Heptanuclear | Magneto-chemistry, Guest encapsulation | bangor.ac.uk |
| Schiff base from 3-ethoxy 4-hydroxy benzaldehyde, 2-aminophenol, and 1-phenylmethanamine | Not specified | Schiff base compound | Non-linear optics, Biological activity | semanticscholar.orgresearchgate.net |
| 2,6-Bis[N-(3,5-dimethyl-2-hydroxybenzyl)-N-methylaminomethyl]-4-chlorophenol | Cu(II) | Binuclear complex | Magnetic materials | acs.org |
| 4-allyl-2-(((2-(benzylamino)ethyl)imino)methyl)-6-methoxyphenol | Cd(II) | 1D Coordination polymer | Materials science | mdpi.com |
Studies in Corrosion Inhibition Formulations
The compound this compound and structurally similar molecules have been investigated for their potential as corrosion inhibitors, particularly for mild steel in acidic environments. The effectiveness of these organic compounds lies in their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. This adsorption process is facilitated by the presence of heteroatoms (nitrogen and oxygen) and aromatic rings in the molecular structure. These features act as active centers for adsorption, with the lone pair electrons on the heteroatoms and the π-electrons of the aromatic rings playing a crucial role in the interaction with the metal surface.
Research into related compounds has shown that the mechanism of inhibition can involve either physisorption, chemisorption, or a combination of both. Physisorption is a result of electrostatic interactions between the charged metal surface and the charged inhibitor molecule, while chemisorption involves the formation of a coordinate-type bond through electron sharing or donation from the inhibitor to the vacant d-orbitals of the metal atoms. The mode of adsorption is often elucidated by fitting experimental data to various adsorption isotherms, such as the Langmuir isotherm.
For instance, studies on Schiff bases and other derivatives containing the benzylamino moiety have demonstrated significant corrosion inhibition efficiencies. researchgate.net One study on a related Schiff base, 1-phenyl-2,3-dimethyl-4-(benzylamino)pyrazole-5-one, reported an inhibition efficiency of up to 91.65% for zinc in a hydrochloric acid solution. researchgate.net Another investigation on 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide showed an inhibition efficacy of 92.5% for mild steel in hydrochloric acid. mdpi.com The formation of a protective film by these inhibitors on the metal surface has been confirmed by various electrochemical techniques.
The concentration of the inhibitor is a key factor influencing its effectiveness; typically, the inhibition efficiency increases with higher inhibitor concentrations up to an optimal level. The synergistic effect of adding halide ions, such as iodide, in conjunction with these organic inhibitors has also been explored, with results indicating an enhancement of the inhibitive performance. researchgate.net This is often attributed to the halide ions facilitating the adsorption of the organic molecules onto the metal surface.
Interactive Table 2: Corrosion Inhibition Efficiency of Structurally Related Compounds
| Inhibitor Compound | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Adsorption Isotherm | Reference |
| 5-[(Benzylamino)methyl]-2-methoxyphenol derivative (Schiff base SB-1) | Mild Steel | HCl | >90 | Not specified | |
| (E)-5-[(4-(benzyl(methyl)amino)phenyl)diazenyl]-1,4-dimethyl-1H-1,2,4-triazol-4-ium zinc(II) Chloride | Mild Steel | 1.0 M HCl | 93.0 | Not specified | researchgate.net |
| 1-phenyl-2,3-dimethyl-4-(benzylamino)pyrazole-5-one | Zinc | 0.1 M HCl | 91.65 | Langmuir | researchgate.net |
| 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide | Mild Steel | 1.0 M HCl | 92.5 | Langmuir | mdpi.com |
| N-[4-(1,3-benzo[d]thiazol-2-ylcarbamoyl)phenyl]quinoline-6-carboxamide | Mild Steel | 1N HCl | >90 | Langmuir | bohrium.com |
Future Research Directions and Emerging Trends for 4 Benzylamino Methyl Phenol
Advancements in Asymmetric Synthesis and Stereoselective Functionalization
The development of chiral catalysts and methodologies for asymmetric synthesis represents a significant frontier for 4-[(benzylamino)methyl]phenol. Future research is likely to focus on the creation of enantiomerically pure forms of the compound and its derivatives. This is crucial as different enantiomers of a chiral molecule can exhibit distinct biological activities.
Key research areas include:
Catalytic Asymmetric Mannich Reactions: The synthesis of this compound can be viewed as a variation of the Mannich reaction. Future work will likely involve the development of novel chiral catalysts (e.g., organocatalysts or metal complexes) to control the stereochemistry of this transformation.
Stereoselective C-H Functionalization: Directing groups can be employed to achieve stereoselective functionalization of the benzyl (B1604629) or phenol (B47542) rings. This would allow for the introduction of new functionalities with precise spatial control, leading to a diverse library of chiral derivatives.
Enzymatic Resolutions: Biocatalysis offers a green and highly selective method for resolving racemic mixtures. Research into enzymes that can selectively acylate or deacylate one enantiomer of a this compound derivative could provide an efficient route to enantiopure products.
Integration with Artificial Intelligence and Machine Learning for Structure-Property Prediction
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the way chemical research is conducted. For this compound, these computational tools can accelerate the discovery of new properties and applications.
Potential applications of AI and ML include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: By training ML models on existing data, researchers can predict the biological activity of novel, unsynthesized derivatives of this compound. This allows for the prioritization of synthetic targets with the highest probability of success.
Prediction of Physicochemical Properties: AI algorithms can predict properties such as solubility, lipophilicity, and metabolic stability. This information is vital for drug development and materials science applications.
De Novo Design: Generative models can design new molecules based on desired properties. Starting with the this compound scaffold, these models could propose novel structures with enhanced activity or improved properties.
Discovery of Novel Biological Targets and Therapeutic Modalities
While the biological activities of some derivatives of this compound have been explored, a vast landscape of potential biological targets remains uncharted. Future research will likely employ advanced techniques to identify new therapeutic applications.
Emerging research directions include:
Phenotypic Screening and Target Deconvolution: High-throughput screening of this compound and its analogues against various cell lines can identify compounds with interesting phenotypic effects. Subsequent target deconvolution studies, using techniques like chemical proteomics, can then identify the specific biological targets responsible for these effects.
Exploration of New Therapeutic Areas: Beyond established areas, research may delve into the potential of this compound derivatives in treating diseases related to protein aggregation (e.g., neurodegenerative diseases), inflammation, and metabolic disorders.
Fragment-Based Drug Discovery (FBDD): The this compound scaffold can serve as a starting point in FBDD campaigns. By identifying weak-binding fragments that interact with a biological target, these can be grown or linked to develop potent drug candidates.
Exploration in Supramolecular Chemistry and Self-Assembly Systems
The presence of both hydrogen bond donors (the phenol and secondary amine) and acceptors (the nitrogen and oxygen atoms), as well as aromatic rings capable of π-π stacking, makes this compound an attractive building block for supramolecular chemistry.
Future research in this area may focus on:
Design of Functional Supramolecular Polymers: By modifying the core structure, researchers can create monomers that self-assemble into well-defined supramolecular polymers. These materials could have applications in drug delivery, tissue engineering, and sensing.
Development of Molecular Gels: The gelling ability of derivatives of this compound can be explored. Low molecular weight gelators have applications in areas such as environmental remediation and controlled release.
Development of Green Chemistry Principles in the Synthesis and Application of this compound
The principles of green chemistry are increasingly important in all aspects of chemical research and industry. Future efforts will focus on making the synthesis and use of this compound more environmentally benign.
Key trends in green chemistry for this compound include:
Greener Synthetic Routes: Research will focus on developing synthetic methods that utilize renewable starting materials, employ catalytic rather than stoichiometric reagents, and minimize waste generation. This could involve mechanochemical synthesis or flow chemistry approaches.
Use of Greener Solvents: The replacement of volatile organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents is a key goal.
Biodegradable Derivatives: For applications where environmental release is a possibility, the design of biodegradable derivatives of this compound will be a priority. This involves incorporating functionalities that are susceptible to microbial or enzymatic degradation.
Q & A
Q. What experimental methods are recommended for characterizing the structural purity of 4-[(Benzylamino)methyl]phenol?
To confirm structural integrity and purity, use a combination of spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to verify substituent positions and hydrogen/carbon environments. For example, benzylamino and phenolic protons exhibit distinct shifts in the aromatic region .
- Infrared (IR) Spectroscopy : Identify functional groups like the phenolic O–H stretch (~3200–3600 cm) and C–N stretches (~1250 cm) .
- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) and observe fragmentation patterns for structural validation.
Q. How can researchers optimize the synthesis of this compound to improve yield?
Key strategies include:
- Reaction Time and Temperature : Extended reaction times (e.g., 16–24 hours) under reflux conditions enhance intermediate formation, as seen in similar benzylamino-containing compounds .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) may improve nucleophilic substitution efficiency.
- Purification : Column chromatography with optimized solvent ratios (e.g., n-pentane:EtOAc = 10:1) effectively separates impurities .
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
- Column Chromatography : Use silica gel with gradients of n-pentane/ethyl acetate (e.g., 10:1 to 5:1) to resolve regioisomers or byproducts .
- Recrystallization : Employ ethanol/water mixtures to exploit solubility differences, particularly for phenolic derivatives.
Advanced Research Questions
Q. How can regioselectivity challenges in the synthesis of this compound derivatives be addressed?
- Chromatographic Separation : Flash chromatography with tailored solvent systems (e.g., n-pentane:EtOAc = 20:1) isolates regioisomers, as demonstrated for structurally related compounds .
- Computational Modeling : Use density functional theory (DFT) to predict preferential reaction pathways and transition states, guiding synthetic route design.
Q. What methodologies are suitable for analyzing contradictory data in reaction yields across different experimental conditions?
Q. How can the biological activity of this compound be evaluated in vitro?
- Antimicrobial Assays : Use broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains.
- Enzyme Inhibition Studies : Screen for interactions with targets like tyrosinase or cytochrome P450 isoforms via spectrophotometric assays .
Q. What mechanistic insights can be gained for reactions involving this compound?
- Isotopic Labeling : Track -labeled benzylamino groups to elucidate nucleophilic substitution or redox pathways.
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
